3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H9ClFNOS and its molecular weight is 269.72. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Analysis
- Researchers have synthesized derivatives related to 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide, specifically focusing on their spectral properties and the effects of various substituents. This study is important for understanding the chemical behavior and potential applications of these compounds in various fields (Thirunarayanan & Sekar, 2013).
Antimicrobial Properties
- A study on fluoroquinolone-based 4-thiazolidinones, which are chemically related to this compound, revealed their potential as antimicrobial agents. This underscores the significance of such compounds in medical research, particularly in developing new antimicrobial drugs (Patel & Patel, 2010).
Pharmaceutical Applications
- The synthesis of compounds structurally related to this compound has been explored for their potential use in pharmaceuticals. These studies often focus on the creation of novel molecules that might have applications in treating various diseases or conditions (G. Ahmed, 2007).
Molecular Design and Optimization
- Research in the field of molecular design has included the synthesis of azomethine derivatives of related compounds, with a focus on identifying structure-activity relationships. This is crucial for designing more effective drugs and understanding how small changes in molecular structure can impact biological activity (Chiriapkin, Kodonidi, & Larsky, 2021).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS/c13-10-8-4-1-6(14)5-9(8)17-11(10)12(16)15-7-2-3-7/h1,4-5,7H,2-3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTWRUVEMNPXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327170 |
Source
|
Record name | 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57267536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438025-76-4 |
Source
|
Record name | 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.